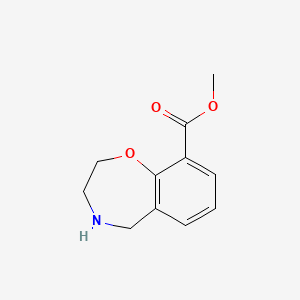
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate is a chemical compound with the molecular formula C11H13NO3 It is a derivative of benzoxazepine, a bicyclic compound containing both benzene and oxazepine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone in the presence of a base to form the benzoxazepine ring system . The esterification of the resulting compound with methanol yields the desired methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1,5-benzoxazepine: Similar in structure but lacks the tetrahydro and carboxylate groups.
1,4-Benzodiazepine: Contains a benzene and diazepine ring but differs in the nitrogen positioning and ring saturation.
1,4-Benzoxazepine-2-one: Contains a carbonyl group at the second position, differing from the methyl ester group.
Uniqueness
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)9-4-2-3-8-7-12-5-6-15-10(8)9/h2-4,12H,5-7H2,1H3 |
Clé InChI |
CMPNPCNKZIUTDA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC2=C1OCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


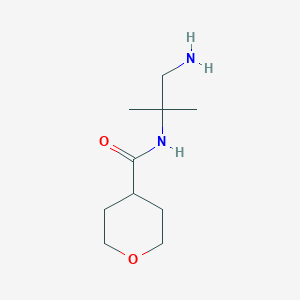
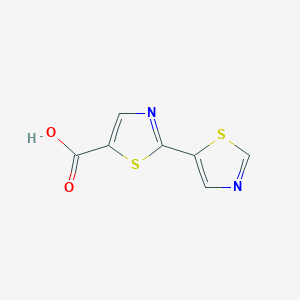

![N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B13172222.png)

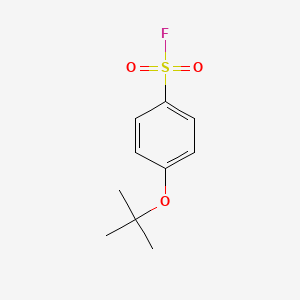
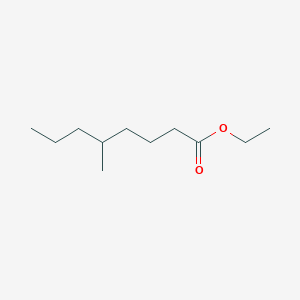

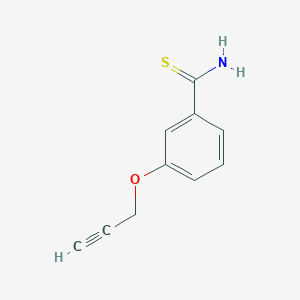

![2-[2-(Trifluoromethyl)phenyl]azepane](/img/structure/B13172285.png)
![N-[2-amino-2-(2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B13172292.png)
![1-[2-(Trimethylsilyl)ethynyl]pyrrolidine](/img/structure/B13172296.png)

